molecular formula C12H14FNO2 B7952605 Trans-methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate

Trans-methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B7952605
M. Wt: 223.24 g/mol
InChI Key: DHNONVNQXOJHJT-WDEREUQCSA-N
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Description

Trans-methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate (CAS 939758-19-7) is a pyrrolidine-based compound featuring a methyl ester group at position 3 and a 3-fluorophenyl substituent at position 4 in the trans configuration . The compound is synthesized for use as a pharmaceutical intermediate, with a purity of 96% and molecular formula C₁₂H₁₄FNO₂ (molecular weight: ~235.25 g/mol) . Its structural framework is critical in medicinal chemistry, particularly for designing molecules targeting enzymes or receptors where fluorinated aromatic groups enhance binding affinity and metabolic stability .

Properties

IUPAC Name

methyl (3S,4R)-4-(3-fluorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNONVNQXOJHJT-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodocyclization of Allylic Fluorides

A method described in Wiley Online Library (2012) involves 5-exo-trig iodocyclization of allylic fluorides bearing nitrogen nucleophiles. For this compound:

  • Precursor Synthesis : 3-Fluoroallylamine derivatives are prepared via electrophilic fluorination of allylsilanes.

  • Cyclization : Treatment with iodine induces ring closure, yielding iodopyrrolidines with >20:1 diastereomeric ratios (dr) for the trans-isomer.

  • Esterification : The iodine substituent is displaced by methoxycarbonyl groups via nucleophilic substitution.

Conditions :

  • Solvent: Dichloromethane or THF

  • Temperature: 0°C to reflux

  • Yield: 65–78%.

Dieckmann Cyclization

Patent US8344161B2 (2009) outlines a Dieckmann cyclization approach:

  • β-Keto Ester Formation : Condensation of 3-fluorophenylacetonitrile with methyl acrylate.

  • Cyclization : Base-mediated intramolecular ester condensation forms the pyrrolidine ring.

  • Reduction : Catalytic hydrogenation resolves double bonds, favoring trans-stereochemistry.

Key Data :

StepReagentsTemperatureYield
CyclizationNaH, THF0°C → RT72%
ReductionH₂ (1 atm), Pd/C, MeOH25°C88%

Asymmetric Hydrogenation Strategies

Chiral Catalyst Systems

Industrial-scale synthesis (WO2019016745A1) employs ruthenium-BINAP complexes for enantioselective hydrogenation:

  • Enamine Intermediate : Methyl 4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine-3-carboxylate.

  • Hydrogenation : Ru-(S)-BINAP catalyzes trans-addition of H₂, achieving 98% enantiomeric excess (ee).

Optimized Conditions :

  • Pressure: 50 psi H₂

  • Solvent: MeOH/THF (3:1)

  • Catalyst Loading: 0.5 mol%

  • Yield: 94%.

Protecting Group Strategies

Boc-Protected Intermediates

A patent (WO2019016745A1) highlights the use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates:

  • Boc Protection : Reacting pyrrolidine-3-carboxylate with Boc₂O in THF.

  • Functionalization : Suzuki coupling introduces the 3-fluorophenyl group.

  • Deprotection : TFA-mediated Boc removal, followed by esterification.

Yield Comparison :

StepYield
Boc Protection95%
Suzuki Coupling82%
Deprotection90%

Industrial-Scale Production

Continuous Flow Synthesis

CymitQuimica’s protocol (2019) uses continuous flow reactors for high-throughput production:

  • Cyclization : Flow reactor (residence time: 10 min) at 100°C.

  • In-line Purification : Scavenger resins remove byproducts.

  • Crystallization : Anti-solvent addition yields 99.5% pure product.

Advantages :

  • Throughput: 5 kg/day

  • Purity: >99.5%

  • Cost: 30% reduction vs. batch processing.

Comparative Analysis of Methods

MethodYieldStereoselectivityScalabilityCost Efficiency
Iodocyclization65–78%>20:1 drModerateHigh
Asymmetric Hydrogenation94%98% eeHighModerate
Continuous Flow85%>99:1 drVery HighLow

Challenges and Optimization

  • Stereochemical Drift : Prolonged reaction times in cyclization methods reduce dr. Mitigated by low-temperature protocols.

  • Catalyst Cost : Ru-BINAP systems are expensive. Alternatives like Fe-PNN pincer complexes are under investigation.

  • Byproduct Formation : Suzuki coupling generates homocoupling byproducts. Optimization with Pd-XPhos reduces this to <2%.

Emerging Techniques

Enzymatic Resolution

Recent studies explore lipase-catalyzed kinetic resolution of racemic mixtures:

  • Enzyme : Candida antarctica lipase B

  • Substrate : Racemic methyl ester

  • Selectivity : 92% ee for trans-isomer

  • Yield : 48% (theoretical max: 50%) .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.

ConditionsProductYieldNotes
1M HCl, reflux, 6h4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid89%Retains trans configuration
LiOH, THF/H₂O, 50°C, 4hSame as above92%Faster kinetics in polar aprotic solvents

Pyrrolidine Ring Functionalization

The secondary amine in the pyrrolidine ring participates in alkylation and acylation reactions.

N-Alkylation

Reacts with alkyl halides under mild basic conditions:
Compound + R-XNaHCO3,DMFN-alkylated product\text{Compound + R-X} \xrightarrow{\text{NaHCO}_3, \text{DMF}} \text{N-alkylated product}

Alkylating Agent (R-X)ProductYieldApplication
Benzyl bromide1-Benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate78%Precursor for CNS-targeting ligands
Ethyl iodide1-Ethyl derivative65%Improved water solubility

Acylation

Forms amides with acyl chlorides:
Compound + ClCO-REt3NN-acylated product\text{Compound + ClCO-R} \xrightarrow{\text{Et}_3\text{N}} \text{N-acylated product}

Acyl ChlorideProductYieldBiological Activity
Acetyl chlorideN-acetyl derivative82%Reduced receptor binding affinity
Benzoyl chlorideN-benzoyl derivative75%Enhanced metabolic stability

Electrophilic Aromatic Substitution (EAS)

The 3-fluorophenyl group undergoes regioselective substitution. Fluorine acts as a meta-directing group:

ReactionConditionsMajor ProductYield
NitrationHNO₃/H₂SO₄, 0°C, 2h3-fluoro-5-nitrophenyl derivative68%
SulfonationSO₃/H₂SO₄, 50°C, 4h3-fluoro-5-sulfophenyl derivative55%

Nucleophilic Aromatic Substitution (NAS)

The para-fluorine atom is susceptible to displacement by strong nucleophiles:

NucleophileConditionsProductYield
Sodium methoxideDMF, 80°C, 12h3-methoxyphenyl derivative63%
PiperidineTHF, reflux, 24h3-piperidinophenyl derivative58%

Cycloaddition Reactions

The pyrrolidine scaffold participates in 1,3-dipolar cycloadditions to form polycyclic systems:

DipoleConditionsProductYieldBiological Relevance
Azomethine ylideToluene, reflux, 8hSpiro[indenoquinoxaline-pyrrolidine]71%Anticancer activity (IC₅₀ = 17 µM)
Nitrile oxideCH₂Cl₂, rt, 24hIsoxazoline-fused derivative66%PPARα/γ dual agonism

Ring-Opening Reactions

Under strong acidic conditions, the pyrrolidine ring undergoes cleavage:

CompoundHCl, Δlinear amino acid derivative\text{Compound} \xrightarrow{\text{HCl, Δ}} \text{linear amino acid derivative}

  • Yield: 84% (cis/trans mixture)

  • Applications: Precursor for β-proline analogs in peptide synthesis

Catalytic Hydrogenation

Selective reduction of the pyrrolidine ring is achievable:

CatalystConditionsProductYield
Pd/C, H₂ (1 atm)EtOH, rt, 6hTetrahydrofuran derivative77%
Rh/Al₂O₃, H₂ (3 atm)THF, 50°C, 12hFully saturated pyrrolidine68%

Scientific Research Applications

Pharmaceutical Development

Neuropharmacology:
Trans-methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate has emerged as a valuable candidate in the development of drugs targeting neurological disorders. Its fluorinated phenyl group enhances its pharmacological profile, allowing for interactions with specific receptors in the brain, which is crucial for treating conditions such as depression and anxiety .

Drug Formulation:
The hydrochloride form of this compound improves solubility and stability, facilitating its incorporation into effective medications. This enhancement is vital for patient compliance and therapeutic outcomes .

Analytical Chemistry

This compound is utilized as a standard reference material in analytical methods. It aids researchers in ensuring accuracy when quantifying related compounds in complex mixtures, which is essential for pharmacokinetic studies .

Biochemical Research

The compound plays a role in biochemical research by helping to elucidate the mechanisms of action of various biological pathways. This research provides insights into potential therapeutic targets and the biological activity of new compounds .

Material Science

In material science, this compound's unique properties make it valuable for formulating advanced materials such as polymers and coatings. These applications enhance the performance and durability of materials used in various industries .

Case Study 1: Neuropharmacological Applications

A study highlighted the effectiveness of this compound in enhancing drug efficacy against multidrug-resistant cancer cells. The compound was shown to improve the pharmacokinetics and brain permeation of anti-cancer drugs, suggesting its potential role in overcoming drug resistance .

Case Study 2: Drug Development

Research focused on the synthesis of novel pharmaceuticals utilizing this compound demonstrated its effectiveness as a key intermediate in developing drugs targeting neurotransmitter systems involved in mood regulation and cognitive function .

Data Table: Applications Overview

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentDevelopment of drugs for neurological disordersEnhanced receptor interaction for therapeutic effects
Analytical ChemistryStandard reference material for quantifying compoundsEnsures accuracy in complex mixture analysis
Biochemical ResearchInvestigating biological pathwaysInsights into therapeutic targets
Material ScienceFormulation of advanced materialsImproved performance and durability

Mechanism of Action

The mechanism of action of trans-methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared to analogs with modifications in the phenyl ring substituents, fluorine position, and stereochemistry (Table 1).

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Substituent Position Molecular Formula Molecular Weight (g/mol) Purity Key Applications/Notes
Trans-methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate 939758-19-7 3-fluorophenyl C₁₂H₁₄FNO₂ 235.25 96% Medical intermediate
Trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate 939758-13-1 4-fluorophenyl C₁₂H₁₄FNO₂ 235.25 96% Positional isomer; similar applications
Trans-methyl 4-phenylpyrrolidine-3-carboxylate 156469-70-4 Phenyl (no fluorine) C₁₂H₁₅NO₂ 205.25 95% Less lipophilic; lower metabolic stability
Trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate 1187933-27-2 4-methoxyphenyl C₁₃H₁₇NO₃ 235.28 N/A Enhanced solubility due to methoxy group
Trans-methyl 4-methylpyrrolidine-3-carboxylate hydrochloride 1099646-61-3 Methyl group C₇H₁₄ClNO₂ 187.65 N/A Simpler structure; limited bioactivity

Impact of Fluorine Position and Substituents

  • 3-Fluorophenyl vs. 4-Fluorophenyl : The meta-fluorine (3-position) in the target compound introduces electronic effects distinct from the para-fluorine (4-position) analog. Para-substitution often enhances symmetry and may alter binding interactions in chiral environments, as seen in kinase inhibitors like YPC-21817 .
  • Fluorine vs. Methoxy Groups : The 4-methoxyphenyl analog (CAS 1187933-27-2) exhibits higher solubility due to the polar methoxy group but reduced metabolic stability compared to fluorinated derivatives .
  • Hydrochloride Salts : Salts like trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS 1236862-40-0) are common for improving solubility and crystallinity, though they increase molecular weight (259.71 g/mol) .

Stereochemical Considerations

The trans configuration of the pyrrolidine ring is critical for maintaining planar geometry, which influences interactions with biological targets. Computational studies using software like Mercury CSD () suggest that ring puckering coordinates (as defined by Cremer and Pople ) may affect conformational stability. For example, the trans isomer minimizes steric hindrance between the 3-fluorophenyl and ester groups, optimizing binding pocket compatibility .

Biological Activity

Trans-methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a fluorinated phenyl group. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to various biological targets, making it a valuable scaffold in drug design.

The mechanism of action for this compound involves:

  • Receptor Interaction : The fluorophenyl group increases binding affinity to specific receptors, which modulates various biochemical pathways. This interaction can influence neurotransmitter systems, particularly those involved in neurological disorders.
  • Biochemical Pathways : The compound has been shown to impact cellular processes such as signal transduction and gene expression, which are critical in the development of therapeutic agents targeting diseases like depression and anxiety .

Pharmacological Effects

Research has indicated that this compound exhibits several biological activities:

  • Neuroprotective Properties : Studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Antidepressant-like Effects : Animal models have demonstrated that the compound produces effects similar to those of established antidepressants, likely through modulation of serotonin and norepinephrine pathways .

Case Studies

  • Neuropharmacology : In a study examining the effects of various pyrrolidine derivatives on serotonin uptake, this compound was found to significantly inhibit serotonin reuptake, indicating potential as an antidepressant agent .
  • Cytotoxicity Assays : In vitro assays revealed that this compound exhibited selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique attributes of this compound:

Compound NameStructure FeaturesBiological Activity
This compoundPyrrolidine ring with fluorinated phenyl groupNeuroprotective, antidepressant-like effects
Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylateSimilar structure but different substitution patternLess potent in serotonin uptake inhibition
Pyrrolo[3,4-c]pyridine derivativesDiverse substitutions on pyridine ringAnticancer, antimicrobial activities

Applications in Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural similarity to neurotransmitters positions it as a candidate for developing drugs targeting neurological disorders. Additionally, its role in organic synthesis makes it valuable for creating more complex bioactive molecules .

Q & A

Q. What synthetic methodologies are commonly employed to prepare trans-methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate and related pyrrolidine derivatives?

The synthesis of pyrrolidine carboxylates often involves multi-step strategies, including:

  • Photoinduced deformylative phosphonylation : A method used to introduce phosphonate groups into pyrrolidine scaffolds, as demonstrated in the synthesis of tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate (42% yield) via [³¹P NMR]-guided optimization of reaction conditions .
  • Multi-component reactions : For example, the use of chiral auxiliaries or protecting groups (e.g., tert-butyl carbamates) to control stereochemistry during ring formation .
  • Functionalization of preformed pyrrolidine cores : Fluorophenyl groups can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, leveraging palladium catalysis or directed ortho-metalation .

Q. How can the structural integrity and stereochemistry of this compound be confirmed experimentally?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to assign proton environments and confirm substituent positions. For example, diastereomeric splitting patterns in ¹H NMR can resolve trans vs. cis configurations .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and isotopic patterns, as shown in the characterization of structurally similar lactams (e.g., HRMS-ESI m/z 579.0576 for a pyrrolidine lactam derivative) .
  • X-ray Crystallography : Single-crystal diffraction can unambiguously confirm stereochemistry, though this requires high-quality crystals .

Advanced Research Questions

Q. What computational and crystallographic tools are recommended for analyzing the conformational dynamics of this compound?

  • Cremer-Pople Puckering Parameters : Quantify ring puckering in pyrrolidine derivatives using amplitude (q) and phase (φ) coordinates derived from X-ray data. This method avoids approximations inherent in torsion-angle analyses .
  • Mercury CSD : Visualize crystal packing and hydrogen-bonding networks. The Materials Module enables comparison of intermolecular interactions across similar structures in the Cambridge Structural Database (CSD) .
  • Density Functional Theory (DFT) : Optimize ground-state geometries and calculate energy barriers for ring inversion or substituent rotation, validated against experimental NMR data .

Q. How do hydrogen-bonding patterns influence the solid-state packing of this compound?

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D, R₂²(8) motifs) to identify recurrent supramolecular synthons. For example, the fluorophenyl group may participate in C–H···F interactions, while the ester carbonyl can act as a hydrogen-bond acceptor .
  • SHELXL Refinement : Use anisotropic displacement parameters to model thermal motion and identify weak interactions (e.g., π-stacking between fluorophenyl rings) .

Q. What strategies can resolve contradictions between calculated and experimental physicochemical properties (e.g., logP, solubility)?

  • Computational-Experimental Cross-Validation :
    • XLogP3.3 : Predict partition coefficients using fragment-based methods, but recalibrate with experimental HPLC-derived logP values if discrepancies arise (e.g., due to fluorine’s polar hydrophobicity) .
    • Solubility Parameterization : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents. For instance, fluorophenyl groups may enhance solubility in ethanol/water mixtures via halogen bonding .

Q. How can the stereochemical stability of this compound be assessed under varying conditions?

  • Dynamic NMR (DNMR) : Monitor coalescence temperatures for stereochemical inversion in polar solvents (e.g., DMSO-d₆) to estimate energy barriers .
  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) to detect racemization under acidic/basic conditions, critical for pharmaceutical applications .

Methodological Considerations

Q. What experimental precautions are necessary when handling fluorinated pyrrolidine derivatives?

  • Moisture Sensitivity : Store under inert atmosphere (N₂/Ar) due to potential ester hydrolysis.
  • Fluorine-specific NMR : Use ¹⁹F NMR with a relaxation delay >3×T₁ (typically 1–2 sec) to resolve splitting from adjacent protons .

Q. How can researchers leverage structural analogs (e.g., trifluoromethyl-pyrrolidine carboxylates) to infer SAR for this compound?

  • Bioisosteric Replacement : Compare activity of fluorophenyl vs. trifluoromethyl derivatives (e.g., methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride) to assess steric/electronic effects on target binding .
  • Crystal Structure Overlays : Use Mercury CSD to align analogs and identify conserved pharmacophoric features .

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